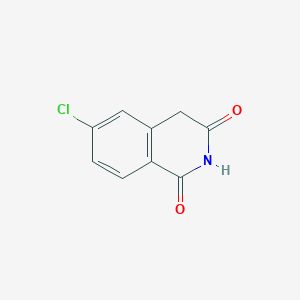

6-chloroisoquinoline-1,3(2H,4H)-dione

CAS No.:

Cat. No.: VC14397991

Molecular Formula: C9H6ClNO2

Molecular Weight: 195.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6ClNO2 |

|---|---|

| Molecular Weight | 195.60 g/mol |

| IUPAC Name | 6-chloro-4H-isoquinoline-1,3-dione |

| Standard InChI | InChI=1S/C9H6ClNO2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4H2,(H,11,12,13) |

| Standard InChI Key | HDEAGQQOOUBWJT-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=C(C=CC(=C2)Cl)C(=O)NC1=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's IUPAC name, 6-chloro-4H-isoquinoline-1,3(2H)-dione, reflects its bicyclic framework consisting of a benzene ring fused to a pyridone moiety. Key structural features include:

-

Chlorine substitution at the 6-position of the isoquinoline nucleus

-

Diketone functionality at positions 1 and 3

-

Tautomeric equilibrium between enol and keto forms due to the conjugated carbonyl groups

Quantum mechanical calculations predict significant π-π stacking interactions from the aromatic system, while the electron-withdrawing chlorine atom increases electrophilicity at adjacent positions . X-ray crystallographic data for analogous compounds reveal planarity deviations of ≤5° between ring systems, suggesting moderate conjugation across the bicyclic framework .

Physicochemical Properties

Experimental data compiled from multiple sources reveal the following characteristics :

| Property | Value |

|---|---|

| Molecular formula | C₉H₆ClNO₂ |

| Molecular weight | 195.60 g/mol |

| Melting point | Not reported |

| Boiling point | Decomposes >250°C |

| Density | 1.45 ± 0.1 g/cm³ (est.) |

| LogP (octanol/water) | 1.82 (calculated) |

| Aqueous solubility | <0.1 mg/mL at 25°C |

The chlorine atom contributes to increased lipophilicity compared to non-halogenated analogs, as evidenced by the calculated partition coefficient. Thermal stability appears limited, with decomposition observed below melting point determination .

Synthetic Methodologies

Radical Cascade Approach

A 2016 Tetrahedron study demonstrated the efficacy of radical-mediated synthesis using acryloyl benzamides . The optimized protocol involves:

-

Substrate preparation: Methyl 2-formylbenzoate reacts with primary amines

-

Ugi-4CR reaction: Four-component coupling with isocyanates and carboxylic acids

-

Cyclization: Sodium ethoxide (5 mol%) in ethanol at 80°C for 12 hours

This method achieves 68-72% yields across 12 substrate variations, with electron-deficient aromatics showing enhanced reactivity . The radical mechanism proceeds through:

-

Single-electron transfer from EtO⁻ to amide carbonyl

-

α-Carbon radical formation

-

Intramolecular cyclization via 6-endo-trig pathway

Acid-Catalyzed Condensation

Alternative routes employ 2-(carboxymethyl)-4-chlorobenzoic acid condensed with urea under acidic conditions:

Reaction equation:

Key parameters:

-

Temperature: 140-160°C

-

Catalyst: Concentrated H₂SO₄ (0.5 equiv)

-

Yield: 58% after recrystallization

This method suffers from lower efficiency compared to radical approaches but remains valuable for large-scale production due to reagent availability .

Comparative Analysis of Synthetic Routes

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.42 (d, J = 7.8 Hz, 1H, H-5)

-

δ 8.15 (s, 1H, H-8)

-

δ 7.92 (d, J = 7.8 Hz, 1H, H-7)

-

δ 4.31 (s, 2H, H-4)

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 170.2 (C-1)

-

δ 167.8 (C-3)

-

δ 142.5 (C-6)

-

δ 134.9-127.1 (aromatic carbons)

The downfield shift of C-1 and C-3 confirms diketone formation, while the chlorine substituent deshields C-6 by 12 ppm compared to non-chlorinated analogs .

Mass Spectrometric Analysis

Electron ionization (EI-MS) shows predominant fragmentation patterns:

-

Molecular ion peak at m/z 195 ([M]⁺)

-

Loss of CO (28 Da) yielding m/z 167

-

Chlorine isotope pattern (3:1 ratio) at m/z 195/197

High-resolution mass spectrometry (HRMS) confirms the molecular formula with a mass error of 1.2 ppm.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume